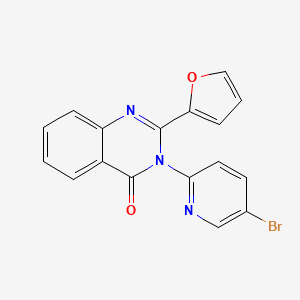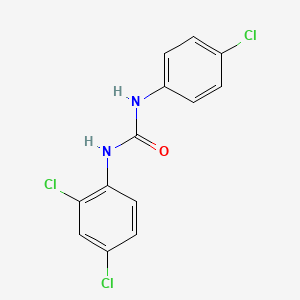![molecular formula C19H12N4S B5514943 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives of 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine and related structures involves various chemical strategies, including the reaction of benzimidazole with different reagents to introduce the thieno[2,3-d]pyrimidine scaffold and various substituents. These synthetic routes are designed to introduce specific functional groups and structural motifs to explore the chemical space around the core structure for enhanced biological activity or specific chemical properties. Notably, the synthesis of these compounds often employs conditions that facilitate the formation of the desired heterocyclic system through cyclization and condensation reactions (Singla et al., 2017), (Vicentes et al., 2023).
Molecular Structure Analysis
Structural characterization of these compounds, including X-ray diffraction and spectroscopic techniques (FT-IR, NMR), reveals detailed insights into their molecular geometry, hydrogen-bonding patterns, and supramolecular assemblies. These studies demonstrate the versatile hydrogen-bonding capabilities of the benzimidazole and thieno[2,3-d]pyrimidine moieties, contributing to their potential for forming complex structures with biological targets or within crystalline materials (Vicentes et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine derivatives includes their ability to undergo various chemical reactions, such as alkylation, to introduce different substituents that modulate their chemical and biological properties. These reactions are pivotal for exploring the chemical space around the core structure and for the development of compounds with desired chemical properties and biological activities (Vlasov et al., 2015).
科学的研究の応用
Synthesis and Characterization
The synthesis of pyrimidine derivatives, including 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine, involves multicomponent reactions that are cost-effective and can produce compounds with a high degree of structural diversity. For example, Ajani et al. (2019) reported the dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives, highlighting the versatility of pyrimidine scaffolds in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019).
Antifungal and Antimicrobial Activities
Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activity against various fungal strains, demonstrating potent inhibitory activity. These findings suggest the importance of structural features in thiazolo[4,5-d]pyrimidines for broad-spectrum antifungal activity, as reported by Chhabria et al. (2011) (Chhabria et al., 2011). Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess antimicrobial activities, further underscoring the potential of these compounds in addressing infectious diseases (Alsaedi et al., 2019).
Antitumor Activities
Compounds possessing the 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine scaffold have been designed and synthesized with antitumor activities evaluated against a panel of human cancer cell lines. For instance, Singla et al. (2017) found that certain derivatives displayed potent and broad-spectrum anticancer activities, suggesting their potential as new drug candidates for cancer therapy (Singla et al., 2017).
Enzyme Inhibition
The ability of these compounds to inhibit specific enzymes, such as topoisomerase and dihydroorotate dehydrogenase (DHODH), has been explored. Compounds with the benzimidazole moiety have shown to induce apoptosis and inhibit human topoisomerase IIα, a potential intracellular target for cancer therapy (Singla et al., 2017). Additionally, derivatives have been identified as potent inhibitors of DHODH, an enzyme involved in the pyrimidine biosynthetic pathway, highlighting their potential as antiviral agents (Munier-Lehmann et al., 2015).
将来の方向性
The future directions for research on “4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine” could involve further exploration of its biological activities and potential therapeutic applications. For instance, further studies could investigate its potential as an antimicrobial agent . Additionally, research could focus on optimizing its synthesis and exploring its chemical reactions .
特性
IUPAC Name |
4-(benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4S/c1-2-6-13(7-3-1)14-10-24-19-17(14)18(20-11-21-19)23-12-22-15-8-4-5-9-16(15)23/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPZLSOQZXTVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)
![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)
![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)
![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)
![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)
![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)
![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)